molecular formula C7H18ClNO B8145344 (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride

(S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride

Cat. No.: B8145344
M. Wt: 167.68 g/mol
InChI Key: AZYSGWXZUWHXIW-RGMNGODLSA-N
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Description

(S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique structure, which includes an amino group and a hydroxyl group on a pentane backbone, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-Amino-4,4-dimethylpentanoic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Hydrochloride Formation: The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: SOCl2 in DCM at reflux temperature.

Major Products:

    Oxidation: (S)-2-Amino-4,4-dimethylpentan-2-one.

    Reduction: (S)-2-Amino-4,4-dimethylpentan-1-amine.

    Substitution: (S)-2-Chloro-4,4-dimethylpentan-1-ol.

Scientific Research Applications

(S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a resolving agent in chiral separations.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride is primarily related to its ability to interact with biological molecules through hydrogen bonding and ionic interactions. The amino and hydroxyl groups facilitate binding to enzymes and receptors, influencing various biochemical pathways. Its chiral nature allows for specific interactions with chiral centers in biological systems, making it a valuable tool in stereoselective synthesis and drug design.

Comparison with Similar Compounds

  • (S)-2-Amino-4,4-dimethylpentanoic acid
  • (S)-2-Amino-4,4-dimethylpentan-1-amine
  • (S)-2-Chloro-4,4-dimethylpentan-1-ol

Comparison: (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride is unique due to its combination of an amino group and a hydroxyl group on a chiral pentane backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a more versatile intermediate in organic synthesis and pharmaceutical development.

Biological Activity

(S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride is a chiral amino alcohol with notable biochemical and pharmacological potential. Its structural features, including a hydroxyl group and an amino group attached to a branched carbon chain, contribute to its biological activity. This article explores the compound's mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

  • Molecular Formula : C₇H₁₈ClNO
  • Molecular Weight : Approximately 167.68 g/mol
  • Structure : Characterized by a branched carbon chain with an amino (-NH₂) and hydroxyl (-OH) group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. This suggests potential roles in enzyme-substrate interactions.
  • Neurotransmitter Similarity : Its structural similarity to certain neurotransmitters may enable it to modulate neurotransmission pathways, making it a candidate for neurological applications.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

  • Pharmacological Applications :
    • Potential use in synthesizing drugs targeting neurological disorders due to its chiral nature and ability to interact with biological receptors.
    • Investigated for its role in biochemical pathways and as a precursor for biologically active compounds.
  • Anticancer Potential :
    • The compound has been evaluated for its inhibitory effects on specific enzymes involved in cancer cell metabolism, particularly in lung cancer models .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other similar compounds. Below is a comparison table highlighting the differences:

Compound NameMolecular FormulaUnique Features
(S)-2-Amino-3-methylbutan-1-ol hydrochlorideC₆H₁₅ClNOOne less methyl group; different branching structure
(R)-2-Amino-4-methylpentan-1-ol hydrochlorideC₇H₁₅ClNODifferent stereochemistry; potential different activity
(S)-2-Amino-5-methylhexan-1-ol hydrochlorideC₈H₁₉ClNOLonger carbon chain; may exhibit different properties

This table illustrates how this compound stands out due to its specific branched structure and functional groups that may influence its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies highlight the potential therapeutic applications of this compound:

  • Inhibition Studies :
    • Research has shown that derivatives of this compound can inhibit specific enzymes linked to cancer cell survival, demonstrating its potential as an anticancer agent .
  • Pharmacological Development :
    • The compound's ability to act as a chiral building block has been explored for developing new pharmaceuticals aimed at treating neurological disorders.
  • Biochemical Pathway Modulation :
    • Investigations into its role in modulating key biochemical pathways suggest that it could have broader implications in metabolic regulation and disease treatment.

Properties

IUPAC Name

(2S)-2-amino-4,4-dimethylpentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-7(2,3)4-6(8)5-9;/h6,9H,4-5,8H2,1-3H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYSGWXZUWHXIW-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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